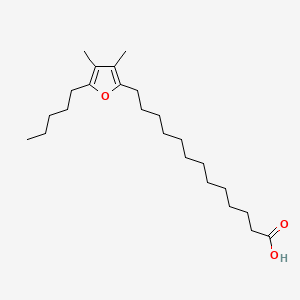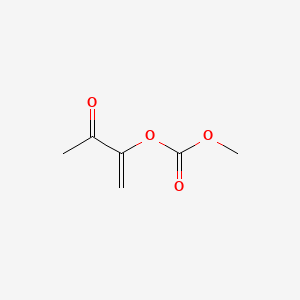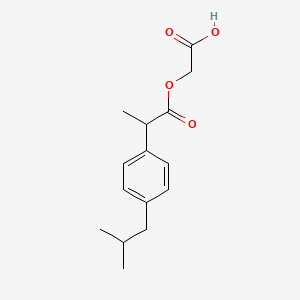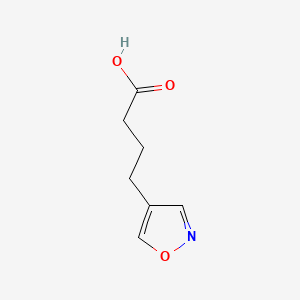
3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid
Descripción general
Descripción
“13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid” is a type of fatty acid. Its systematic name is “13-(5-pentyl-3,4-dimethylfuran-2-yl)-tridecanoic acid”. It belongs to the category of Fatty Acyls [FA], specifically Heterocyclic fatty acids [FA0115], Unsaturated fatty acids [FA0103], and Branched fatty acids [FA0102] .
Molecular Structure Analysis
The molecular formula of this compound is C24H42O3. It has an exact mass of 378.313395 . The structure includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Physical and Chemical Properties Analysis
This compound has 27 heavy atoms and 1 aromatic ring. It has 17 rotatable bonds. The Van der Waals molecular volume is 418.95. The topological polar surface area is 50.44. It has 1 hydrogen bond donor and 3 hydrogen bond acceptors. The logP value is 7.55, and the molar refractivity is 113.54 .Aplicaciones Científicas De Investigación
Synthesis of Mono and Dideuterated Tridecanoic Acids for Biochemical Studies : A study detailed the synthesis of mono and dideuterated tridecanoic acids, essential probes for research on desaturases. This process involved key intermediates like ketones and alcohols, leading to the desired tridecanoic acids (Abad, Fabriàs, & Camps, 2000).
Antioxidant Properties in Fungi : Furan fatty acids, including compounds similar to 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid, have been identified in fungi. These compounds, such as 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid, exhibit significant antioxidant properties (Müller et al., 2022).
Enzymatic Monoene 1,4-Dehydrogenation in Pheromone Biosynthesis : A study investigated the enzymatic transformation of tetradecenoic acid in moth pheromone biosynthesis, utilizing tridecanoic acid derivatives as probes. This research provides insights into the stereochemical aspects of such enzymatic processes (Rodríguez, Clapés, Camps, & Fabriàs, 2002).
Epoxidation of Polyunsaturated Fatty Acid Double Bonds : Research explored the use of dimethyldioxirane for epoxidizing polyunsaturated fatty acids, highlighting regioselective features influenced by the supramolecular organization of fatty acids. This study provides a method for synthesizing compounds like 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid (Grabovskiy et al., 2006).
Characterization of Bacterial Metabolites of IP25 in Arctic Sediments : This study focused on the mass spectrometry characterization and quantification of bacterial metabolites related to IP25, a sea ice biomarker proxy. The metabolites studied include compounds structurally related to 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid (Rontani, Aubert, & Belt, 2018).
Mecanismo De Acción
Target of Action
The primary target of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is carnitine palmitoyltransferase 1 (CPT1) . CPT1 is an enzyme that plays a crucial role in the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation for energy production .
Mode of Action
The compound interacts with its target, CPT1, by being converted into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine . This conversion facilitates the transport of the compound into the mitochondrial matrix .
Biochemical Pathways
The compound affects the fatty acid oxidation pathway . Once inside the mitochondria, it undergoes beta-oxidation, a process that breaks down fatty acids to produce energy .
Result of Action
The primary result of the compound’s action is the production of energy through the beta-oxidation of fatty acids in the mitochondria . This process is essential for maintaining cellular functions and energy homeostasis.
Análisis Bioquímico
Biochemical Properties
The biochemical reactions involving 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid are primarily associated with its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine . This conversion is facilitated by the enzyme carnitine palmitoyltransferase 1 (CPT1) .
Cellular Effects
The cellular effects of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid are largely related to its role in mitochondrial transport . The compound is converted into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine by CPT1, which then gets transported into the mitochondrial matrix .
Molecular Mechanism
At the molecular level, 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid exerts its effects through its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine . This conversion, facilitated by CPT1, is a key step in the transport of the compound into the mitochondria .
Metabolic Pathways
13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is involved in metabolic pathways related to the synthesis of very long acyl groups . It interacts with the enzyme CPT1 during its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine .
Transport and Distribution
The transport of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid into the mitochondria requires CPT1 . This enzyme converts the compound into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine, which then gets transported into the mitochondrial matrix .
Subcellular Localization
The subcellular localization of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is primarily in the mitochondria . This is due to the role of CPT1 in facilitating the transport of the compound into the mitochondrial matrix .
Propiedades
IUPAC Name |
13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O3/c1-4-5-14-17-22-20(2)21(3)23(27-22)18-15-12-10-8-6-7-9-11-13-16-19-24(25)26/h4-19H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCISJPUCXSEESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(O1)CCCCCCCCCCCCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00852743 | |
| Record name | 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00852743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57818-43-6 | |
| Record name | 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00852743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-5-pentyl-2-furantridecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B583208.png)
![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B583209.png)

![6,7-Dioxabicyclo[3.2.1]oct-2-ene-8-carboxylic acid](/img/structure/B583212.png)


![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/no-structure.png)

![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)



